Ethyl 2,3,3-triethyloxirane-2-carboxylate
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Overview
Description
Ethyl 2,3,3-triethyloxirane-2-carboxylate is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol . This compound is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3,3-triethyloxirane-2-carboxylate typically involves the reaction of 2,3,3-triethyl-2-oxiranecarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes utilize efficient catalysts and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3,3-triethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,3,3-triethyloxirane-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2,3,3-triethyloxirane-2-carboxylate involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with cellular components .
Comparison with Similar Compounds
- Ethyl 2,3,3-trimethyloxirane-2-carboxylate
- Ethyl 2,3,3-dimethyloxirane-2-carboxylate
- Ethyl 2,3,3-tetraethyloxirane-2-carboxylate
Comparison: Ethyl 2,3,3-triethyloxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C11H20O3 |
---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 2,3,3-triethyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-5-10(6-2)11(7-3,14-10)9(12)13-8-4/h5-8H2,1-4H3 |
InChI Key |
JOZVTSQBYKXGLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)(CC)C(=O)OCC)CC |
Origin of Product |
United States |
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